N-(4-Aminobenzoyl)phenylalanine
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Overview
Description
N-(4-Aminobenzoyl)phenylalanine: is an organic compound that combines the structural features of both phenylalanine and 4-aminobenzoic acid Phenylalanine is an essential amino acid, while 4-aminobenzoic acid is a component of folic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)phenylalanine typically involves the coupling of 4-aminobenzoic acid with phenylalanine. One common method is to use a coupling reagent such as propylphosphonic anhydride (T3P) to facilitate the reaction between 4-aminobenzoic acid and phenylalanine . The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzoyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Aminobenzoyl)phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Aminobenzoyl)phenylalanine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into enzyme active sites, mimicking the natural substrate and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of phenylalanine.
Phenylalanine: A simpler amino acid without the benzoyl group.
4-Aminobenzoic acid: Contains the aminobenzoic acid moiety but lacks the phenylalanine component.
Uniqueness: N-(4-Aminobenzoyl)phenylalanine is unique due to its combination of the structural features of both phenylalanine and 4-aminobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
CAS No. |
101399-39-7 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[(4-aminobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)(H,20,21) |
InChI Key |
RZHDOMOYHYFIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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